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molecular formula C12H16O3 B8415921 4-(3,5-Dimethyl-4-hydroxyphenyl)butyric acid

4-(3,5-Dimethyl-4-hydroxyphenyl)butyric acid

Cat. No. B8415921
M. Wt: 208.25 g/mol
InChI Key: FXGSLXRMTXJJOF-UHFFFAOYSA-N
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Patent
US04639267

Procedure details

A mixture of 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid (13 g), zinc amalgam [prepared from zinc (15 g) and mercuric chloride (1.5 g)], glacial acetic acid (70 ml), water (70 ml) and concentrated hydrochloric acid (170 ml) was heated at reflux for 12 hr. The cooled mixture was filtered and the filtrate was poured into water (1 liter). The mixture was extracted with ethyl acetate and the organic fraction was washed four times with water. The dried (MgSO4) organic fraction was evaporated to give 4-(3,5-dimethyl-4-hydroxyphenyl)butyric acid as a pale yellow oil. Pmr spectrum (CDCl3 ; δ in ppm): 1.79-2.64 (6H,m); 2.22 (6H,s); 6.79 (2H,s); 7.6 (2H,brs).
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
zinc amalgam
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:11](=O)[CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH:5]=[C:6]([CH3:10])[C:7]=1[O:8]C.C(O)(=O)C.Cl>O>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH:5]=[C:6]([CH3:10])[C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
CC=1C=C(C=C(C1OC)C)C(CCC(=O)O)=O
Name
zinc amalgam
Quantity
15 g
Type
reactant
Smiles
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
170 mL
Type
reactant
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hr
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was poured into water (1 liter)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic fraction was washed four times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) organic fraction
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1O)C)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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